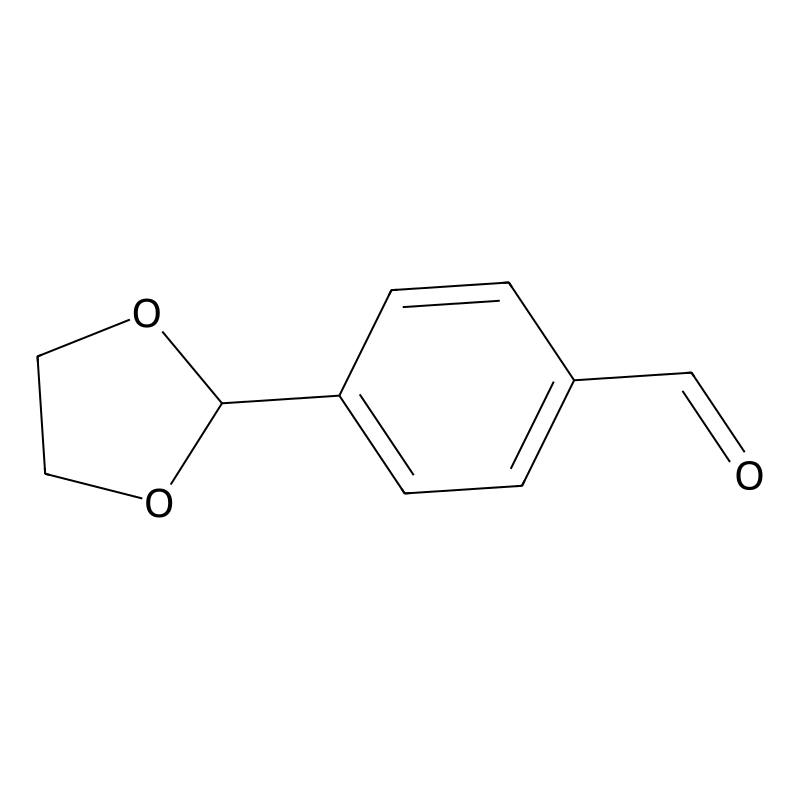

4-(1,3-Dioxolan-2-yl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(1,3-Dioxolan-2-yl)benzaldehyde is an organic molecule that can be synthesized through various methods. One reported method involves the reaction of 4-hydroxybenzaldehyde with 1,3-propanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) [1].

Potential Applications:

- Medicinal Chemistry: The presence of the aldehyde and dioxolane groups provides functional groups that can be further modified to create new drug candidates. Research suggests the potential for using similar structures in the development of anti-cancer agents [2].

- Source: Design, synthesis and biological evaluation of novel 1,3-dioxolane derivatives as potential antitumor agents: )

- Material Science: The aromatic ring and the dioxolane group can contribute to interesting properties for the development of new materials with specific functionalities.

4-(1,3-Dioxolan-2-yl)benzaldehyde is an organic compound characterized by its unique dioxolane ring structure fused to a benzaldehyde moiety. Its chemical formula is , and it possesses a molecular weight of 178.18 g/mol. The compound features a benzene ring substituted with a 1,3-dioxolane group, which enhances its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the dioxolane ring contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex organic molecules .

- Reduction: It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Deprotection: The dioxolane ring can be hydrolyzed under acidic conditions to release benzaldehyde, which is useful in synthetic applications .

- Aldol Condensation: The aldehyde group can participate in aldol reactions, forming β-hydroxy aldehydes or ketones when reacted with suitable carbonyl compounds.

These reactions highlight its versatility as a building block in organic synthesis.

While specific biological activities of 4-(1,3-Dioxolan-2-yl)benzaldehyde have not been extensively documented, compounds containing dioxolane moieties often exhibit interesting biological properties. For example, related dioxolanes have been studied for their potential as anti-inflammatory agents and as precursors in the synthesis of biologically active molecules. The presence of the benzaldehyde group may also contribute to antibacterial and antifungal activities .

The synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde can be achieved through various methods:

- Acetalization: This method involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane.Reaction:

- Oxidative Methods: Starting from appropriate precursors like 2-phenyl-1,3-dioxolane, oxidative conditions can convert these to the desired benzaldehyde derivative .

- Organocatalytic Methods: Recent advancements have introduced organocatalytic strategies that allow for more efficient and selective syntheses under mild conditions .

4-(1,3-Dioxolan-2-yl)benzaldehyde has several applications:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Its unique structure allows it to be used in polymer chemistry as a comonomer.

- Chemical Research: It is utilized in studies involving reaction mechanisms and synthetic methodologies due to its reactive functional groups .

Several compounds share structural similarities with 4-(1,3-Dioxolan-2-yl)benzaldehyde. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Similarity Index | Unique Features |

|---|---|---|---|

| 3-(1,3-Dioxolan-2-yl)benzaldehyde | Dioxolane derivative | 1.00 | Similar structure but different substitution |

| 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde | Biphenyl derivative | 0.95 | Contains biphenyl structure enhancing stability |

| 4-(Bis(benzyloxy)methyl)benzaldehyde | Benzaldehyde derivative | 0.94 | Additional benzyloxy groups increase lipophilicity |

| 4-(Diethoxymethyl)benzaldehyde | Ethoxy-substituted | 0.94 | Ethoxy groups enhance solubility |

| Methyl 3-(1,3-dioxolan-2-yl)benzoate | Ester derivative | 0.90 | Ester functionality may enhance reactivity |

These compounds illustrate the diversity within this class of chemicals while emphasizing the unique structural characteristics of 4-(1,3-Dioxolan-2-yl)benzaldehyde that make it particularly useful in synthetic applications .

Catalytic Systems in Protecting Group Chemistry

The formation of 4-(1,3-Dioxolan-2-yl)benzaldehyde primarily relies on acetalization reactions, which represent one of the most fundamental approaches in protecting group chemistry [1] [2]. The acetalization of benzaldehyde with ethylene glycol requires efficient catalytic systems that can activate the carbonyl group while facilitating the nucleophilic attack of the diol.

Brønsted Acid Catalysis represents the most conventional approach for dioxolane formation [2] [3]. Para-toluenesulfonic acid has emerged as the preferred catalyst, typically employed at loadings of 0.5-5 mol% under reflux conditions in toluene . The mechanism involves protonation of the carbonyl oxygen, making the carbon center more electrophilic and susceptible to nucleophilic attack by ethylene glycol [5] [6]. The reaction proceeds through a hemiacetal intermediate, which subsequently undergoes cyclization to form the five-membered dioxolane ring with concomitant water elimination [7] [5].

Hydrochloric acid has demonstrated exceptional efficiency in acetalization reactions, with catalyst loadings as low as 0.1 mol% achieving conversion rates exceeding 90% within 20 minutes [3]. The remarkable activity of hydrochloric acid stems from its ability to promote rapid equilibration between the various intermediates while maintaining high selectivity for the desired dioxolane product [3].

Lewis Acid Catalysis offers alternative pathways for dioxolane formation with distinct mechanistic advantages [8]. Boron trifluoride etherate facilitates the addition of ketones to epoxides, providing a complementary route to dioxolane synthesis [8]. The iridium complex [Cp*Ir(NCMe)₃]²⁺ demonstrates catalytic activity with turnover frequencies of 0.21 compared to 8.5 for boron trifluoride etherate, though it operates under milder conditions [8].

Zirconium tetrachloride represents another Lewis acid option, particularly effective for industrial applications where catalyst recovery is critical . The heterogeneous nature of some zirconium-based systems allows for easier separation and recycling, addressing economic concerns in large-scale production .

Heterogeneous Catalysis has gained prominence due to environmental considerations and catalyst recovery advantages [9] [10]. Sulfated cerium-zirconium oxide catalysts demonstrate exceptional performance in acetalization reactions, achieving 87.2% selectivity for 1,3-dioxolane formation under optimized conditions [9] [10]. The strong acidity of these materials, as evidenced by ammonia temperature-programmed desorption studies, contributes to their catalytic efficiency [9].

The following table summarizes the key catalytic systems for dioxolane formation:

| Catalyst | Loading | Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 0.5-5 mol% | 80-120 | Toluene | 2-8 | 85-95 |

| Hydrochloric acid | 0.1-30 mol% | 25-100 | Methanol | 0.05-20 | 80-99 |

| Diphenylphosphinic acid | 5-10 mol% | 25-80 | Dichloroethane | 2-48 | 60-89 |

| Tetrabutylammonium bromide | 5-10 mol% | 60-120 | Aprotic solvents | 1-12 | 70-90 |

| Zirconium tetrachloride | 1-5 mol% | 80-120 | Toluene | 4-10 | 80-90 |

| Sulfated CeO₂-ZrO₂ | 3-9 wt% | 80-100 | Toluene | 4-8 | 85-92 |

Solvent Effects and Reaction Kinetics

The selection of reaction solvent significantly influences both the reaction rate and selectivity in dioxolane formation [11] [12]. Solvent effects operate through multiple mechanisms, including stabilization of intermediates, modulation of nucleophilicity, and influence on the reaction pathway [11].

Polar Solvent Effects demonstrate profound impact on reaction mechanisms [11] [12]. In highly polar solvents such as acetonitrile, the reaction pathway favors SNi1 mechanisms through stabilization of oxocarbenium ion intermediates [11]. The high dielectric constant of acetonitrile (37.5) facilitates ion pair dissociation, leading to free oxocarbenium ions that react with diminished stereoselectivity [11]. This pathway, while rapid, often results in lower overall selectivity for the desired dioxolane product [11].

Non-polar Solvent Systems promote SN2-like mechanisms that generally provide higher selectivity [11] [12]. Toluene, with its low dipole moment (0.37), favors formation of contact ion pairs that undergo more selective nucleophilic substitution [11]. The lower polarity destabilizes free carbocations, directing the reaction through more controlled pathways [11]. Experimental evidence demonstrates that toluene-based systems achieve higher diastereoselectivity in dioxolane formation compared to polar alternatives [11].

Trichloroethylene has emerged as an exceptional solvent for acetal substitution reactions, providing optimal balance between reaction rate and selectivity [11] [12]. With a dipole moment of 0.8, trichloroethylene occupies an intermediate position that favors SN2 mechanisms while maintaining reasonable reaction rates [11]. Studies demonstrate that trichloroethylene can improve diastereoselectivity from 75:25 in dichloromethane to 91:9 in C-glycosylation reactions [11].

Kinetic Studies reveal that acetalization reactions follow complex kinetic profiles dependent on solvent choice [7] [5]. The reaction of substituted benzaldehydes with ethylene oxide in the presence of tetrabutylammonium halides demonstrates that the rate-determining step varies with electronic properties of the aldehyde [7]. For electron-poor aldehydes, the nucleophilic attack of the halogeno ethoxide anion represents the rate-determining step, while for electron-rich aldehydes, ethylene oxide ring-opening becomes rate-limiting [7].

Computational studies using ab initio methods reveal that hemiacetal formation represents the highest energy intermediate in the reaction coordinate [5] [6]. The hemiacetal intermediate exhibits energies of 1399.6 kJ/mol for benzaldehyde acetalization with hydrochloric acid catalysis, making this step potentially rate-determining [5]. The final acetal product demonstrates significantly lower energy (-6.8 kJ/mol), reflecting the thermodynamic favorability of the overall transformation [5].

The following table summarizes solvent effects on dioxolane formation:

| Solvent | Dipole Moment | Dielectric Constant | Selectivity Type | Reaction Rate | Product Selectivity |

|---|---|---|---|---|---|

| Toluene | 0.37 | 2.4 | SN2-favored | Moderate | High |

| Dichloromethane | 1.60 | 8.9 | Mixed | Fast | Medium |

| Tetrahydrofuran | 1.75 | 7.6 | SN1-favored | Fast | Low |

| Acetonitrile | 4.05 | 37.5 | SN1-favored | Very fast | Low |

| Trichloroethylene | 0.80 | 3.4 | SN2-favored | Moderate | Very high |

Deep Eutectic Solvents represent an emerging class of reaction media for acetalization reactions [13] [14]. Natural deep eutectic solvents based on choline chloride and carboxylic acids demonstrate excellent performance in acetalization reactions, achieving high yields without requiring external catalysts [13]. The solvent system itself participates in catalytic promotion through hydrogen bonding networks and acid-base interactions [13].

Alternative Pathways: Cross-Coupling and Functionalization

Beyond conventional acetalization approaches, several alternative synthetic pathways have been developed for accessing 4-(1,3-Dioxolan-2-yl)benzaldehyde and related structures through modern cross-coupling methodologies and functionalization strategies.

Nickel-Catalyzed Cross-Coupling represents a significant advancement in dioxolane-containing compound synthesis [15]. The reaction of benzylic acetals with aryl halides using nickel catalysis provides access to dialkyl ethers containing dioxolane functionality [15]. The process operates through generation of α-oxy radicals from acetals using trimethylsilyl chloride and zinc as reductant [15]. The mild, base-free conditions tolerate various functional groups, making this approach particularly valuable for complex substrate synthesis [15].

The mechanism involves oxidative addition of nickel(0) to aryl halides, followed by interception of α-oxy radicals generated from acetal precursors [15]. The resulting nickel(III) intermediate undergoes reductive elimination to afford the desired cross-coupled product [15]. Notably, dioxolane-containing substrates participate effectively in this chemistry, providing access to ethers containing both aromatic and acetal functionalities [15].

Palladium-Catalyzed Functionalization offers complementary approaches to dioxolane-containing benzaldehyde derivatives [16] [17]. The reduction/cross-coupling procedure employs diisobutylaluminum hydride reduction of Weinreb amides followed by palladium-catalyzed cross-coupling with organolithium reagents [16] [17]. This methodology provides rapid access to functionalized benzaldehydes, including those containing protected carbonyl groups [16] [17].

The aluminum hemiaminal intermediate formed upon reduction serves as a masked aldehyde that can undergo subsequent functionalization [16] [17]. The methodology demonstrates particular utility for synthesis of radiolabeled aldehydes, which find application in positron emission tomography tracer development [16] [17].

Deoxygenative Functionalization provides novel routes to benzaldehyde derivatives through carbon-oxygen bond cleavage [18]. The reaction of aromatic dicarbonyls with diphenylphosphine oxide under basic conditions generates diarylmethyl phosphinates through phospha-Brook rearrangement [18]. Subsequent palladium-catalyzed substitution with nucleophiles provides access to substituted benzaldehydes [18].

While not directly applicable to dioxolane synthesis, this methodology demonstrates the versatility of modern organometallic approaches to benzaldehyde functionalization [18]. The ability to introduce diverse functional groups through nucleophilic substitution provides strategic options for accessing complex benzaldehyde derivatives [18].

Benzaldehyde Functionalization through ionic liquid supports represents an emerging approach for modular synthesis [19] [20]. Benzaldehyde-functionalized ionic liquids can undergo diverse transformations including oxidation, reduction, and condensation reactions [19] [20]. The ionic liquid support provides advantages in terms of product isolation and catalyst recovery [19] [20].

The methodology involves quaternization of N-methylimidazole with benzaldehyde-functionalized alkyl halides under microwave irradiation [19] [20]. The resulting ionic liquids can be subjected to various functional group transformations while maintaining the ionic liquid framework [19] [20].

Industrial-Scale Production Challenges and Solutions

The industrial production of 4-(1,3-Dioxolan-2-yl)benzaldehyde presents numerous technical and economic challenges that require sophisticated engineering solutions and process optimization strategies.

Water Removal Challenges represent one of the most significant obstacles in industrial dioxolane production [21] [22] [23]. The acetalization reaction produces water as a byproduct, and the formation of azeotropes between dioxolane and water complicates separation [21] [22]. Traditional approaches employ azeotropic distillation with aromatic solvents such as toluene to break the water-dioxolane azeotrope [21] [22].

Modern industrial processes utilize reactive distillation technology to address water removal challenges [21] [23]. The process involves continuous reaction and separation in a single column, with water removal achieved through overhead distillation [23]. The European Patent EP 3793985 describes a process achieving high dioxolane purity through phase separation using organic extracting agents [21].

The process flow involves feeding ethylene glycol and aqueous formaldehyde to a reaction distillation device, followed by phase separation in the presence of organic extracting agents [21]. The organic phase containing dioxolane is transferred to a purification column, while the aqueous phase undergoes waste water treatment with methanol recovery [21].

Catalyst Recovery and Recycling present significant economic considerations in industrial production [24] [22]. Heterogeneous catalysts offer advantages in terms of separation and reuse, but often require higher operating temperatures and pressures [24]. The process disclosed in US Patent 20170349566 describes a straight-through chemical process that minimizes catalyst handling and recovery requirements [24].

The straight-through approach allows reactions to be carried out in a single solvent medium without intermediate isolation or purification steps [24]. This methodology reduces unit operations and handling losses during plant-scale operations while maintaining high product purity [24]. For methylenedioxybenzene conversion to piperonal, the process achieves greater than 95% purity at approximately 80% yield [24].

Energy Efficiency Optimization requires careful consideration of process integration and heat recovery [25] [22]. Reactive distillation systems offer significant energy savings compared to conventional reactor-separator combinations [25]. The process combines reaction and separation in a single unit, reducing energy requirements for heating and cooling [25].

The Japanese Patent Application JP 209596/89 describes a method for dioxolane production using alkylene oxides and aldehydes under pressure [26]. The process operates at 2-10 kg/cm² pressure and 50-150°C temperature, with reaction times of 1-10 hours [26]. The pressure operation allows for better dissolution of reactants and improved reaction rates [26].

Purification and Product Quality represent critical aspects of industrial production [21] [24] [22]. Multi-column distillation systems achieve high purity products but require significant capital investment [21]. The process described in European Patent EP 3793985 employs a phase separation unit combined with purification and waste water columns [21].

The purification column operates with bottom product streams containing dioxolane of less than 0.5% methanol content [21]. The waste water column provides methanol recovery through side stream withdrawal, improving overall process economics [21]. The distillate stream from the waste water column is recycled to the phase separation unit, minimizing waste generation [21].

Scale-Up Considerations involve optimization of reactor design, mixing, and heat transfer [24] [22]. The synthesis of alkoxy-substituted benzaldehydes requires careful control of reaction temperature and residence time to achieve optimal yields [24]. The process utilizes toluene as solvent, which can be recycled without degradation [24].

Continuous processes offer advantages in terms of product consistency and operational efficiency [22] [23]. The method described in US Patent 20080255376 employs reactive distillation with continuous feeding of ethylene glycol and aqueous formaldehyde [23]. The process achieves dioxolane concentrations of at least 75% by weight in the overhead product stream [23].

The following table summarizes industrial production challenges and solutions:

| Challenge | Current Solution | Efficiency | Cost Impact | Environmental Impact |

|---|---|---|---|---|

| Water removal | Azeotropic distillation | 70-85% | High | Medium |

| Catalyst recovery | Heterogeneous catalysts | 80-95% | Medium | Low |

| Product purification | Multi-column distillation | 90-98% | High | Medium |

| Waste minimization | Solvent recycling | 60-80% | Medium | High benefit |

| Energy efficiency | Reactive distillation | 75-90% | Medium | Medium benefit |

Environmental Considerations drive the development of more sustainable industrial processes [13] [24]. The use of deep eutectic solvents provides opportunities for reduced environmental impact while maintaining process efficiency [13]. These solvents offer advantages in terms of biodegradability and reduced toxicity compared to traditional organic solvents [13].

Process intensification through reactive distillation and integrated separation systems reduces overall environmental footprint [25] [23]. The combination of reaction and separation in single units minimizes solvent requirements and waste generation [25]. Heat integration and energy recovery further enhance the environmental profile of industrial processes [25].